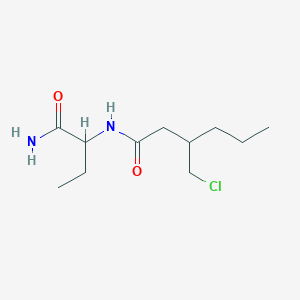

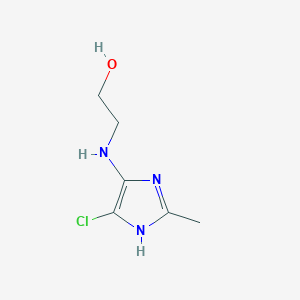

![molecular formula C27H36N10O10 B12823414 4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Extracellular Death Factor is a linear pentapeptide with the sequence Asparagine-Asparagine-Tryptophan-Asparagine-Asparagine. It is a quorum-sensing signal molecule produced by the bacterium Escherichia coli.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Extracellular Death Factor can be synthesized chemically by solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and activators like 1-Hydroxybenzotriazole. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of Extracellular Death Factor is not well-documented, as it is primarily studied in laboratory settings. large-scale peptide synthesis techniques, such as automated peptide synthesizers, could be employed for its production. These methods would involve similar reaction conditions as those used in solid-phase peptide synthesis but on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: Extracellular Death Factor primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions due to the presence of the tryptophan residue, which can be oxidized to form various products .

Common Reagents and Conditions:

Peptide Bond Formation: N,N’-Diisopropylcarbodiimide, 1-Hydroxybenzotriazole, and trifluoroacetic acid.

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Major Products:

Peptide Cleavage: Shorter peptide fragments.

Oxidation: Oxidized tryptophan derivatives.

Applications De Recherche Scientifique

Extracellular Death Factor has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Investigated for its role in bacterial quorum sensing and programmed cell death.

Industry: Could be used in the development of biosensors and other biotechnological applications.

Mécanisme D'action

Extracellular Death Factor exerts its effects by interacting with the mazEF toxin-antitoxin system in Escherichia coli. The mazEF system consists of the stable toxin MazF and the labile antitoxin MazE. Extracellular Death Factor enhances the endoribonucleolytic activity of MazF, leading to the cleavage of single-stranded messenger RNA at specific sequences. This results in the inhibition of protein synthesis and ultimately cell death. The production of Extracellular Death Factor is regulated by stress conditions and involves the glucose-6-phosphate dehydrogenase enzyme .

Comparaison Avec Des Composés Similaires

Extracellular Death Factor is unique due to its specific role in bacterial quorum sensing and programmed cell death. Similar compounds include other quorum-sensing peptides and molecules involved in bacterial communication, such as:

Autoinducer-2: A signaling molecule used by various bacteria for interspecies communication.

N-Acyl Homoserine Lactones: Used by Gram-negative bacteria for intraspecies communication.

Peptide Pheromones: Used by Gram-positive bacteria for regulating gene expression and behavior.

Extracellular Death Factor stands out due to its specific interaction with the mazEF system and its dual role in promoting both cell death and survival under different conditions .

Propriétés

IUPAC Name |

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOUINQUDZPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N10O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)

![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)